N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-15-5-4-12-26(14-15)32(28,29)19-10-8-16(9-11-19)20(27)23-22-25-24-21(31-22)17-6-3-7-18(13-17)30-2/h3,6-11,13,15H,4-5,12,14H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWXSEPKAXZPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Methoxyphenyl Group Introduction: The methoxyphenyl group is usually introduced via electrophilic aromatic substitution reactions.
Sulfonylation of Piperidine: The piperidine ring is sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the oxadiazole derivative with the sulfonylated piperidine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets. It can be used in assays to investigate the activity of enzymes or receptors involved in different biological pathways.
Medicine
In medicine, the compound is being explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in areas such as cancer, inflammation, or neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the sulfonylated piperidine moiety are key functional groups that enable the compound to bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Variations
Biological Activity
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article will explore its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring and a sulfonamide moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is , and its structure can be represented as follows:
Research indicates that compounds containing oxadiazole rings often exhibit antitumor activity by inducing apoptosis in cancer cells. The proposed mechanism includes:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth.
- Induction of Apoptosis : Evidence suggests that it activates caspases and alters the Bax/Bcl-2 ratio, leading to programmed cell death.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds with oxadiazole structures. For instance:
| Compound | IC50 (μM) | Cancer Type | Mechanism |
|---|---|---|---|
| SL-01 | 7.4 | NCI-H460 | Apoptosis induction via caspase activation |
| Compound 1 | 25.72 ± 3.95 | MCF7 | Cell cycle arrest and apoptosis |
The above table summarizes findings from various studies where compounds similar to this compound were tested against different cancer cell lines.
Case Studies
- Study on Apoptosis Induction : In a study involving human cancer xenografts in nude mice, the administration of a structurally similar compound resulted in significant tumor growth delay without notable body weight loss. The mechanism involved increased TUNEL staining and activation of apoptotic markers such as cleaved PARP and caspases .
- In Vivo Efficacy : Another study evaluated the efficacy of a related compound in inhibiting tumor growth in models bearing HCT116 colorectal cancer cells. The results showed substantial tumor reduction correlating with increased apoptosis markers .
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests high oral bioavailability and favorable metabolic stability. For example, compounds with similar structures demonstrated bioavailability exceeding 90% in rat models . This characteristic is crucial for developing effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
